![molecular formula C9H10ClNO2 B1630135 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide CAS No. 189940-09-8](/img/structure/B1630135.png)
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide
Overview
Description
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is characterized by the presence of a chloro group, a phenyl ring, and a hydroxymethyl group attached to an acetamide moiety
Mechanism of Action
Mode of Action
It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser
Pharmacokinetics
It is reported to be very soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Its solubility in water suggests that it could be influenced by the hydration status of the environment.
Biochemical Analysis
Biochemical Properties
It is known to be a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser .
Cellular Effects
It has been shown to inhibit the growth of bacteria by inhibiting the synthesis of proteins from RNA .
Molecular Mechanism
It is known to inhibit the synthesis of proteins from RNA in bacteria , suggesting that it may interact with the protein synthesis machinery in these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-(hydroxymethyl)aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 2-chloroacetamide and 2-(hydroxymethyl)aniline.
Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, often at elevated temperatures to increase the reaction rate.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(hydroxymethyl)phenyl)acetamide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: 2-chloro-N-(2-(carboxymethyl)phenyl)acetamide.
Reduction: N-(2-(hydroxymethyl)phenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of 2-chloro-N-(substituted phenyl)-2-chloroacetamides exhibit significant antimicrobial properties. For instance, a study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, revealing effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The compounds demonstrated varying levels of activity based on the substitution patterns on the phenyl ring, indicating that structural modifications can enhance antimicrobial efficacy .
Compound | Pathogen | Activity |
---|---|---|
N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
N-(4-fluorophenyl)-2-chloroacetamide | C. albicans | Effective |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that treatment with 2-chloro-N-(substituted phenyl)acetamides resulted in a dose-dependent reduction in cancer cell viability. The mechanism is thought to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Synthesis and Characterization
A recent study detailed the synthesis and characterization of various acetamide derivatives, including 2-chloro-N-(substituted phenyl)acetamides, which were evaluated for their biological activities using quantitative structure-activity relationship (QSAR) analysis . The results indicated that certain structural modifications significantly enhanced their biological activity.
QSAR Analysis
The QSAR analysis conducted on these compounds highlighted the importance of lipophilicity and electronic properties in determining their antimicrobial effectiveness. Compounds bearing halogenated substituents on the phenyl ring were found to be particularly promising due to their ability to penetrate cell membranes efficiently .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-(2-(hydroxymethyl)phenyl)acetamide:
Uniqueness
2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s dual functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various scientific fields.
Biological Activity
2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide, a compound with the CAS number 189940-09-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C9H10ClN1O2
- Molecular Weight : 201.64 g/mol
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving various chloroacetamides showed that compounds similar to this compound were effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
---|---|---|
2-chloro-N-(3-hydroxyphenyl)acetamide | 8-14 | 6-12 |
2-chloro-N-(4-hydroxyphenyl)acetamide | 8-14 | 6-12 |
This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
The screening results indicated that these compounds showed appreciable antibacterial activity against Bacillus subtilis and Staphylococcus aureus, while exhibiting weaker activity against Pseudomonas aeruginosa and no activity against Candida albicans .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the chloro group may enhance lipophilicity, allowing the compound to penetrate bacterial membranes more effectively .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comparative study assessed the antimicrobial efficacy of various chloroacetamides, including derivatives of phenolic compounds. The results indicated that structural modifications significantly influenced biological activity, with halogenated derivatives demonstrating superior efficacy against Gram-positive bacteria . -
Quantitative Structure-Activity Relationship (QSAR) :
QSAR analysis revealed that the position of substituents on the phenyl ring plays a crucial role in determining the biological activity of chloroacetamides. The study highlighted that compounds with para-substituted phenyl rings exhibited higher lipophilicity and better penetration through cell membranes, correlating with increased antimicrobial activity . -
In Silico Studies :
In silico docking studies suggested that this compound could effectively bind to key bacterial enzymes, potentially inhibiting their function. This computational approach aids in predicting the biological behavior of new derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGYMSJKPJYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626656 | |
Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-09-8 | |
Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.